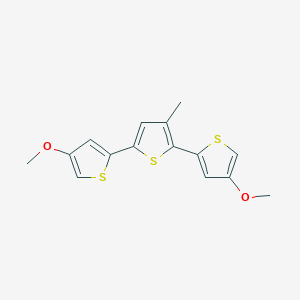
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxythiophen-2-yl groups attached to a central 3-methylthiophene core. The methoxy groups enhance the compound’s electronic properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene typically involves the coupling of 4-methoxythiophene derivatives with a 3-methylthiophene core. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between organotin compounds and halides . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, THF as a solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Aplicaciones Científicas De Investigación
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups can enhance its binding affinity to specific targets, thereby modulating its biological activity. In electronic applications, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(4-methoxyphenyl)-3-methylthiophene
- 2,5-Bis(4-methoxythiophen-2-yl)thiophene
- 2,5-Bis(4-methoxyphenyl)thiophene
Uniqueness
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is unique due to the presence of both methoxy and methyl groups, which enhance its electronic properties and make it more versatile in various applications. Compared to similar compounds, it offers better solubility and stability, making it a preferred choice for use in organic electronics and pharmaceuticals.
Propiedades
Número CAS |
402562-75-8 |
|---|---|
Fórmula molecular |
C15H14O2S3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2,5-bis(4-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C15H14O2S3/c1-9-4-13(12-5-10(16-2)7-18-12)20-15(9)14-6-11(17-3)8-19-14/h4-8H,1-3H3 |
Clave InChI |
BKHIHKLCBACIAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)C2=CC(=CS2)OC)C3=CC(=CS3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


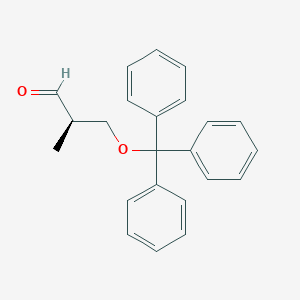
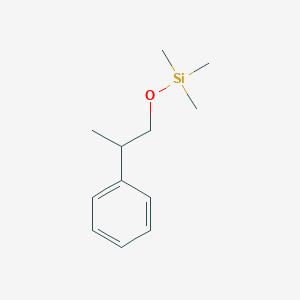
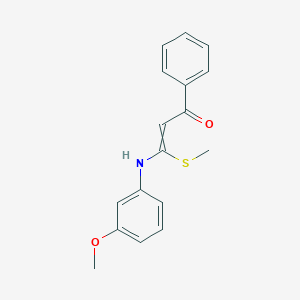
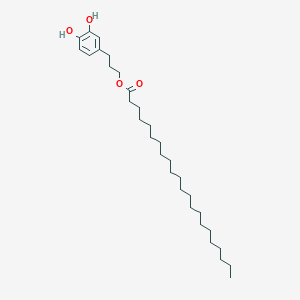
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
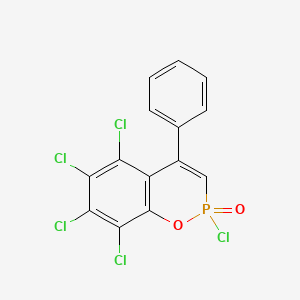
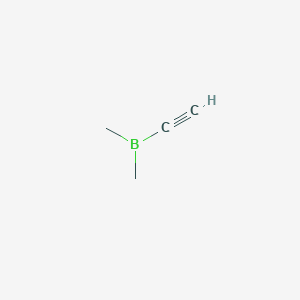
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
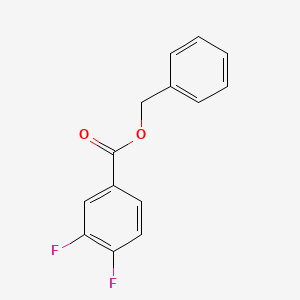
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
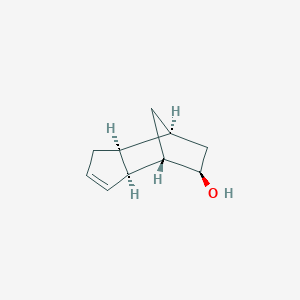
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
